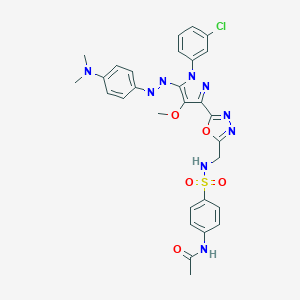
ACETAMIDE,N-(4-((((5-(1-(3-CHLOROPHENYL)-5-((4-(DIMETHYLAMINO)PHENYL)AZO)-4-METHOXY-1H-PYRAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL)METHYL)AMINO)SULFONYL)PHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- is a complex organic compound that features multiple functional groups, including azo, oxadiazole, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- typically involves multi-step organic synthesis. The key steps may include:
- Formation of the azo compound through diazotization and coupling reactions.
- Synthesis of the pyrazole ring via cyclization reactions.
- Introduction of the oxadiazole ring through cyclization of appropriate precursors.
- Coupling of the sulfonamide group to the aromatic ring.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the azo and pyrazole groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of dyes, pigments, or as a precursor for advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Azo compounds: Compounds with azo groups that may have different aromatic rings or substituents.
Oxadiazole compounds: Compounds containing the oxadiazole ring with various functional groups.
Uniqueness
The uniqueness of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- lies in its combination of multiple functional groups, which can impart unique chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
172701-70-1 |
|---|---|
Formule moléculaire |
C29H28ClN9O5S |
Poids moléculaire |
650.1 g/mol |
Nom IUPAC |
N-[4-[[5-[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H28ClN9O5S/c1-18(40)32-20-10-14-24(15-11-20)45(41,42)31-17-25-34-36-29(44-25)26-27(43-4)28(39(37-26)23-7-5-6-19(30)16-23)35-33-21-8-12-22(13-9-21)38(2)3/h5-16,31H,17H2,1-4H3,(H,32,40) |
Clé InChI |
DPGUIIJVDXEYJA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl |
Synonymes |
N-[4-[[5-[1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-metho xy-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















